(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747135
InChI: InChI=1S/C10H9F2NO2/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10/h1-2,7-8,13H,3-4H2/t7-,8+
SMILES:
Molecular Formula: C10H9F2NO2
Molecular Weight: 213.18 g/mol

(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene

CAS No.:

Cat. No.: VC17747135

Molecular Formula: C10H9F2NO2

Molecular Weight: 213.18 g/mol

* For research use only. Not for human or veterinary use.

(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene -

Specification

Molecular Formula C10H9F2NO2
Molecular Weight 213.18 g/mol
IUPAC Name (3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole
Standard InChI InChI=1S/C10H9F2NO2/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10/h1-2,7-8,13H,3-4H2/t7-,8+
Standard InChI Key GYKCNGKCSFNDLB-OCAPTIKFSA-N
Isomeric SMILES C1[C@@H]2[C@H](CN1)OC3=C(C=CC(=C3O2)F)F
Canonical SMILES C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the azatricyclo family, featuring a fused ring system comprising two oxygen atoms (dioxa) and one nitrogen atom (aza). Its IUPAC name specifies the stereochemistry at the 3R and 7S positions, critical for its three-dimensional orientation. The molecular formula C₁₀H₉F₂NO₂ corresponds to a molecular weight of 213.18 g/mol . The hydrochloride salt form increases the molecular weight to 249.64 g/mol due to the addition of a chlorine atom .

Key structural elements include:

  • Tricyclic core: A [7.4.0] ring system combining seven-membered, four-membered, and bridged cyclic components

  • Fluorine substituents: At positions 10 and 13, enhancing electronegativity and potential bioactivity

  • Heteroatom arrangement: Oxygen atoms at positions 2 and 8, nitrogen at position 5

The SMILES notation C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F accurately represents the connectivity, while the InChIKey MMGILNORYCIRPT-KVZVIFLMSA-N provides a unique identifier for computational studies .

Synthesis and Production

Synthetic Pathways

Industrial synthesis involves multi-step organic reactions requiring precise stereochemical control. American Elements and AmadisChem employ advanced techniques to achieve high purity grades (99%–99.999%) suitable for research applications . A generalized synthesis route includes:

  • Ring-forming reactions: Cycloaddition or cascade cyclization to establish the tricyclic framework

  • Fluorination: Electrophilic substitution or halogen exchange at positions 10 and 13

  • Stereochemical resolution: Chiral chromatography or asymmetric catalysis to isolate the (3R,7S) diastereomer

Critical challenges include maintaining regioselectivity during fluorination and preventing racemization at stereogenic centers. The hydrochloride salt is typically prepared through acid-base reactions with hydrochloric acid .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under standard laboratory conditions (room temperature, inert atmosphere). Key properties include:

PropertyValue/CharacteristicSource
Melting PointNot publicly reported
SolubilityLimited aqueous solubility
LogP (Partition Coefficient)Estimated 1.2–1.8 (lipophilic)
pKa~7.4 (amine protonation)

Fluorine atoms contribute to increased metabolic stability compared to non-halogenated analogues, while the tricyclic system imposes conformational constraints affecting molecular recognition .

Hazard CodeRisk DescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse face shields
H335May cause respiratory irritationWork in fume hood

Storage requires airtight containers at ambient temperature, separated from strong oxidizers. Spill management involves absorption with inert material and disposal per local regulations .

ParameterOptions
Purity99%–99.999%
FormFree base or hydrochloride salt
Packaging1 mg–1 kg scales
Analytical DocumentationCOA, NMR, HPLC-MS data available

Pricing varies significantly by purity grade, with ultra-high purity (>99.99%) material costing approximately $2,500–$5,000 per gram .

Future Research Directions

Unresolved Questions

  • Crystallographic data: Public domain X-ray structures remain unavailable, hindering computational modeling

  • Metabolic fate: ADME properties require characterization in model organisms

  • Structure-Activity Relationships: Systematic modification of fluorine positions and stereochemistry

Collaborative efforts between synthetic chemists and pharmacologists could unlock applications in targeted drug delivery and diagnostic imaging.

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